![molecular formula C10H21NO2S B13253280 3-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13253280.png)
3-[(2-Methylpropanesulfonyl)methyl]piperidine
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Overview
Description
3-[(2-Methylpropanesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C₁₀H₂₁NO₂S. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications . This compound is primarily used in scientific research and as a synthetic intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropanesulfonyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Potential Applications
3-[(2-Methylpropanesulfonyl)methyl]piperidine has potential applications in various fields:
- Pharmaceuticals: Its unique structure may lead to its use in pharmaceuticals.
- Medicinal Chemistry and Pharmacology: The compound is a subject of interest in these fields due to its structural complexity and potential biological activity.
Biological Properties
This compound has been investigated for its biological properties. Compounds with similar structures often exhibit potential biological activity. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include identifying specific biological targets and assessing its efficacy in relevant disease models.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structure | Notable Features |
---|---|---|
3-Methylpiperidine | C6H13N | Simple piperidine derivative; used in organic synthesis |
3-Methyl-1-(2-methylpropyl)sulfonylpiperidine | C10H19N1O2S | Contains a similar sulfonamide structure; potential biological activity |
N-(3,4-Dimethoxyphenethyl)-2-methylpropane-2-sulfonamide | C14H19N1O4S | Exhibits unique aromatic characteristics; studied for pharmacological effects |
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
N-Methylpiperidine: Similar in structure but with different reactivity and applications.
Piperidine-4-sulfonic acid: Contains a sulfonic acid group, making it more acidic and suitable for different types of reactions
Uniqueness
3-[(2-Methylpropanesulfonyl)methyl]piperidine is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .
Biological Activity
3-[(2-Methylpropanesulfonyl)methyl]piperidine is a piperidine derivative featuring a sulfonyl group linked to a methyl group, which is further connected to a 2-methylpropane moiety. This compound has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic settings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique arrangement may influence its interactions with biological targets, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities, including:
- Antimicrobial Properties : Similar piperidine derivatives have shown varying levels of antimicrobial activity against different bacterial strains.
- Anti-inflammatory Effects : Compounds with sulfonamide groups have been linked to anti-inflammatory properties, potentially through inhibition of specific receptors or enzymes involved in inflammatory pathways.
- Histamine Receptor Modulation : The compound may interact with histamine receptors, particularly the H4 receptor, which is implicated in inflammatory responses and other physiological processes.
The precise mechanism of action for this compound remains under investigation. However, studies suggest potential interactions with G-protein coupled receptors (GPCRs), particularly the histamine H4 receptor. This interaction may lead to modulation of inflammatory pathways and other biological responses.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with related compounds. The following table summarizes notable features of structurally similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
3-Methylpiperidine | C6H13N | Simple piperidine derivative; used in organic synthesis. |
3-Methyl-1-(2-methylpropyl)sulfonylpiperidine | C10H19N1O2S | Contains a similar sulfonamide structure; potential biological activity. |
N-(3,4-Dimethoxyphenethyl)-2-methylpropane-2-sulfonamide | C14H19N1O4S | Exhibits unique aromatic characteristics; studied for pharmacological effects. |
These comparisons highlight how the sulfonamide group and piperidine ring contribute to the biological activities observed in these compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Histamine H4 Receptor Inhibition : Research on sulfonamide derivatives has demonstrated their ability to act as inverse agonists at the histamine H4 receptor, suggesting that similar mechanisms may be applicable to this compound .
- Anti-inflammatory Activity : A study involving various sulfonamide compounds indicated significant anti-inflammatory effects in animal models, supporting the hypothesis that this compound could exhibit similar properties .
- Pharmacokinetic Profiles : Investigations into related piperidine derivatives have provided data on their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for assessing the therapeutic potential of this compound .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-(2-methylpropylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
NGQLOUQJZFCJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
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